(1-benzyl-1H-pyrazol-4-yl)methylamine is a compound with the molecular formula and a molecular weight of approximately 229.32 g/mol. This compound is characterized by a pyrazole ring and an amine functional group, making it of interest in various scientific research applications. The compound is typically available in a purity of around 95% and is utilized as a research chemical in fields such as medicinal chemistry and material science.
The synthesis of (1-benzyl-1H-pyrazol-4-yl)methylamine can be approached through several methods. One common method involves the one-pot condensation of pyrazole-4-carbaldehydes with appropriate amines. This method allows for the formation of the pyrazole ring while simultaneously introducing the propan-2-ylamine moiety.
Technical details regarding its synthesis include:
The molecular structure of (1-benzyl-1H-pyrazol-4-yl)methylamine can be represented using various notations:
InChI=1S/C14H19N3/c1-12(2)15-8-14-9-16-17(11-14)10-13-6-4-3-5-7-13/h3-7,9,11-12,15H,8,10H2,1-2H3
CC(C)NCC1=CN(N=C1)CC2=CC=CC=C2
The structure reveals a substituted pyrazole ring with a benzyl group attached to one nitrogen atom and a propan-2-yl group connected to another nitrogen atom. This configuration contributes to the compound's chemical properties and potential biological activity.
(1-benzyl-1H-pyrazol-4-yl)methylamine can participate in various chemical reactions due to its functional groups:
These reactions highlight the versatility of (1-benzyl-1H-pyrazol-4-yl)methylamine in synthetic organic chemistry .
The physical and chemical properties of (1-benzyl-1H-pyrazol-4-yl)methylamine include:
Additional relevant data includes:
These properties are crucial for laboratory handling and application in research settings .
(1-benzyl-1H-pyrazol-4-yl)methylamine has potential applications in several scientific areas:
The ongoing research into pyrazole derivatives suggests that compounds like (1-benzyl-1H-pyrazol-4-yl)methylamine could lead to significant advancements in drug discovery and development .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: